5-BENZYL-3-(3,5-DICHLORO-2-HYDROXYPHENYL)-1-(2-METHYLPROPYL)-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID
Overview
Description
5-BENZYL-3-(3,5-DICHLORO-2-HYDROXYPHENYL)-1-(2-METHYLPROPYL)-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BENZYL-3-(3,5-DICHLORO-2-HYDROXYPHENYL)-1-(2-METHYLPROPYL)-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the Suzuki–Miyaura coupling reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, temperatures, and reaction times to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group.
Reduction: Reduction reactions may target the carbonyl groups in the dioxooctahydropyrrolo[3,4-c]pyrrole ring.
Substitution: The benzyl and dichlorophenyl groups can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions may use reagents like chlorine or bromine under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the hydroxyphenyl group may yield quinones, while reduction of the carbonyl groups may produce alcohols.
Scientific Research Applications
5-BENZYL-3-(3,5-DICHLORO-2-HYDROXYPHENYL)-1-(2-METHYLPROPYL)-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 5-benzyl-3-(3,5-dichlorophenyl)-1-isobutyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid
- 5-benzyl-3-(2-hydroxyphenyl)-1-isobutyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid
Uniqueness
The presence of the 3,5-dichloro-2-hydroxyphenyl group in 5-BENZYL-3-(3,5-DICHLORO-2-HYDROXYPHENYL)-1-(2-METHYLPROPYL)-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID distinguishes it from similar compounds. This unique structure may confer specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-benzyl-1-(3,5-dichloro-2-hydroxyphenyl)-3-(2-methylpropyl)-4,6-dioxo-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24Cl2N2O5/c1-12(2)10-24(23(32)33)18-17(19(27-24)15-8-14(25)9-16(26)20(15)29)21(30)28(22(18)31)11-13-6-4-3-5-7-13/h3-9,12,17-19,27,29H,10-11H2,1-2H3,(H,32,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMUJZMCLRXZHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(C2C(C(N1)C3=C(C(=CC(=C3)Cl)Cl)O)C(=O)N(C2=O)CC4=CC=CC=C4)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24Cl2N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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